6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor benzofuran compound followed by the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromine atom and trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-one derivatives, while reduction can produce dihydrobenzofuran derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives.
Scientific Research Applications
6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: This compound shares the bromine substitution but differs in the core structure and additional substituents.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Similar in having both bromine and trifluoromethyl groups but with a quinoline core.
Uniqueness
6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The combination of bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
1344901-08-1 |
---|---|
Molecular Formula |
C9H4BrF3O2 |
Molecular Weight |
281 |
Purity |
0 |
Origin of Product |
United States |
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